6-tert-butylpyridine-3,4-dicarbonitrile
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Overview
Description
6-tert-butylpyridine-3,4-dicarbonitrile is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a tert-butyl group at the 6th position and two cyano groups at the 3rd and 4th positions of the pyridine ring. This compound has the molecular formula C13H16N4 and has been widely studied for its various applications in scientific experiments and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butylpyridine-3,4-dicarbonitrile typically involves the reaction of 6-tert-butylpyridine with cyanogen bromide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
6-tert-butylpyridine-3,4-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the cyano groups to amines.
Substitution: The cyano groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Pyridine N-oxides
Reduction: Amino derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
6-tert-butylpyridine-3,4-dicarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for metal-catalyzed reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 6-tert-butylpyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby influencing the reactivity and selectivity of the catalyst. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another pyridine derivative with two pyridine rings connected by a single bond. It is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with the pyridine rings connected at the 4th positions.
Uniqueness
6-tert-butylpyridine-3,4-dicarbonitrile is unique due to the presence of both tert-butyl and cyano groups, which impart distinct chemical properties and reactivity. The tert-butyl group provides steric hindrance, influencing the compound’s interactions with other molecules, while the cyano groups offer sites for further chemical modifications .
Properties
CAS No. |
937615-39-9 |
---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
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